6-Fluoroimidazo[1,5-a]pyridine

Medicinal Chemistry Physical Organic Chemistry Scaffold Optimization

In CNS drug discovery, mismatched pKa and LogP at the building block stage force costly late-stage property corrections. 6-Fluoroimidazo[1,5-a]pyridine delivers pre-optimized physicochemical parameters from the outset: • pKa 6.99 ensures superior neutral fraction at physiological pH vs. parent scaffold (7.50) • LogP 0.554 minimizes off-target binding and metabolic liability - the lowest among common mono-substituted analogs • Ideal entry point for fragment-based CNS lead generation, kinase inhibitor campaigns, and aqueous fluorescent probe design Each batch ships with a QC certificate. Multiple global stock points enable rapid fulfillment for time-sensitive medchem programs.

Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
CAS No. 1426421-17-1
Cat. No. B6337096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroimidazo[1,5-a]pyridine
CAS1426421-17-1
Molecular FormulaC7H5FN2
Molecular Weight136.13 g/mol
Structural Identifiers
SMILESC1=CC(=CN2C1=CN=C2)F
InChIInChI=1S/C7H5FN2/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H
InChIKeyAMSZJCHBWQVBPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoroimidazo[1,5-a]pyridine Overview


6-Fluoroimidazo[1,5-a]pyridine is a fluorinated nitrogen-containing heterocycle belonging to the imidazo[1,5-a]pyridine family, a scaffold recognized for its versatility in medicinal chemistry and luminescent materials [1]. The introduction of a single fluorine atom at the 6-position of the bicyclic core modulates the electron density, lipophilicity, and acid-base character of the molecule relative to the parent imidazo[1,5-a]pyridine and its other regioisomers. This compound serves as a core building block or intermediate for the synthesis of more complex biologically active molecules and functional materials, where precise control over physicochemical properties is essential.

Irreplaceability of 6-Fluoroimidazo[1,5-a]pyridine


The electron-withdrawing effect and small steric profile of a fluorine substituent impart unique and non-linear property changes that are highly position-dependent within the imidazo[1,5-a]pyridine core. Substituting 6-fluoroimidazo[1,5-a]pyridine with the parent, non-fluorinated compound or a different fluoro-regioisomer (e.g., 5-fluoro) results in a markedly different lipophilicity (ΔLogP > 0.5), basicity (ΔpKa ≈ 0.5), and electronic structure . Such changes directly impact target binding, pharmacokinetic behavior, and photophysical properties, meaning that structure-activity or structure-property relationships are not transferable between analogs [1]. The quantitative evidence below demonstrates why generic substitution fails for applications requiring precise molecular tuning.

6-Fluoroimidazo[1,5-a]pyridine vs Closest Analogs


Reduced Basicity vs Parent Compound

The predicted acid dissociation constant (pKa) for 6-fluoroimidazo[1,5-a]pyridine is 6.99 ± 0.30, which is 0.51 units lower than the predicted pKa of 7.50 ± 0.30 for the non-fluorinated parent imidazo[1,5-a]pyridine . This decrease in basicity is attributed to the electron-withdrawing inductive effect of the fluorine atom at the 6-position, which stabilizes the conjugate base and reduces the availability of the nitrogen lone pair for protonation.

Medicinal Chemistry Physical Organic Chemistry Scaffold Optimization

Lower Lipophilicity vs Parent Heterocycle

The experimental octanol-water partition coefficient (LogP) of 6-fluoroimidazo[1,5-a]pyridine is reported as 0.554 , in stark contrast to the LogP of approximately 1.8 for the unsubstituted imidazo[1,5-a]pyridine . This reduction of 1.246 log units represents a greater than 10-fold decrease in lipophilicity, demonstrating the profound effect of a single fluorine substitution on the scaffold's hydrophilicity.

Medicinal Chemistry ADME Optimization Drug Design

6-Fluoro vs 5-Fluoro Regioisomer Lipophilicity

The position of the fluorine substituent on the imidazo[1,5-a]pyridine core critically controls lipophilicity. The 6-fluoro isomer exhibits a LogP of 0.554 , while the 5-fluoro isomer (CAS 1427369-28-5) exhibits a LogP of 1.15 . The resulting difference of 0.596 log units indicates that the 6-fluoro derivative is substantially more hydrophilic than its 5-fluoro counterpart. This is a direct consequence of the fluorine's proximity to the imidazole nitrogen, which influences the overall dipole moment and solvation energy of the molecule.

Medicinal Chemistry Isomer Differentiation Property Tuning

Increased Density vs Parent Imidazo[1,5-a]pyridine

The predicted density of 6-fluoroimidazo[1,5-a]pyridine is 1.27 ± 0.1 g/cm³, compared to 1.14 ± 0.1 g/cm³ for the parent imidazo[1,5-a]pyridine . This density increase of 0.13 g/cm³ (approximately +11%) arises from the greater atomic mass of fluorine relative to hydrogen and more efficient crystal packing driven by polarized C-F bonds.

Solid-State Chemistry Formulation Science Physicochemical Characterization

Applications of 6-Fluoroimidazo[1,5-a]pyridine


Medicinal Chemistry Lead Optimization with Controlled Properties

In drug discovery programs targeting central nervous system (CNS) disorders, where a compound's pKa and lipophilicity are critical determinants of blood-brain barrier penetration and target engagement, 6-fluoroimidazo[1,5-a]pyridine provides a quantifiable advantage. Its pKa of 6.99 ensures a greater fraction of the neutral, membrane-permeable species at physiological pH compared to the parent scaffold (pKa 7.50) [1]. Simultaneously, its LogP of 0.554 reduces the risk of high lipophilicity-driven off-target binding and metabolic instability that would be encountered with the parent (LogP 1.8) or the 5-fluoro isomer (LogP 1.15) . This dual property profile makes it a superior starting point for fragment-based drug discovery or lead optimization for CNS and other targets sensitive to basicity and logP.

Hydrophilic Fluorescent Probes and Sensors

The imidazo[1,5-a]pyridine scaffold is well-established for generating luminescent molecules with large Stokes shifts for biological imaging and sensing [1]. The 6-fluoro derivative, with its LogP of 0.554 being the lowest among common mono-substituted analogs, is uniquely suited for designing water-soluble, cell-permeable fluorescent probes. The lower lipophilicity minimizes non-specific binding to cellular membranes and proteins, a common source of background signal, while the electron-withdrawing fluorine can be used to tune emission wavelengths and quantum yields [1]. This differentiated hydrophilicity makes it the procurement choice over more lipophilic analogs when developing probes for aqueous biological environments.

Kinase Inhibitor Synthesis with Defined Lipophilicity

Numerous imidazo[1,5-a]pyridine derivatives have been explored as potent and selective kinase inhibitors [1]. In synthetic campaigns targeting kinases with a preference for hydrophilic inhibitors, the 6-fluoro analog's significantly reduced LogP of 0.554, compared to the parent (1.8) , allows medicinal chemists to build potency-enhancing functionality without breaching typical drug-likeness guidelines for lipophilicity. The 6-fluoro substitution thus serves as a strategic modification to maintain the entire lead series within a favorable pharmacokinetic space from the outset, reducing the need for later-stage, resource-intensive property corrections.

Optoelectronic Material Fine-Tuning via Crystal Engineering

The unique electronic and structural properties of fluorinated imidazo[1,5-a]pyridines have been investigated for organic light-emitting diodes (OLEDs) and other optoelectronic applications [1]. The 6-fluoro derivative's increased density (1.27 vs. 1.14 g/cm³ for the parent) and polarized C-F bond enable distinct solid-state packing motifs and intermolecular interactions compared to non-fluorinated or other halogenated analogs [1]. This can directly impact charge transport properties and solid-state luminescence efficiency. For researchers procuring building blocks for tailored solid-state materials, 6-fluoroimidazo[1,5-a]pyridine offers a specific, quantifiably different set of crystal engineering properties.

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